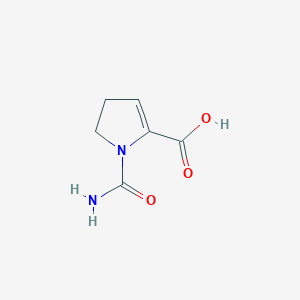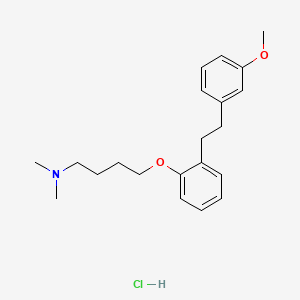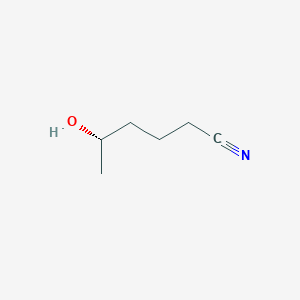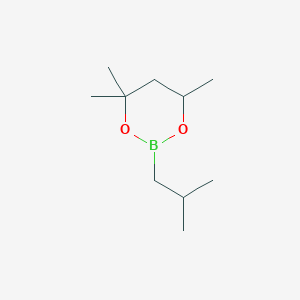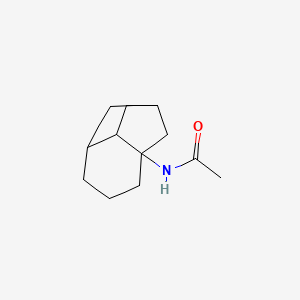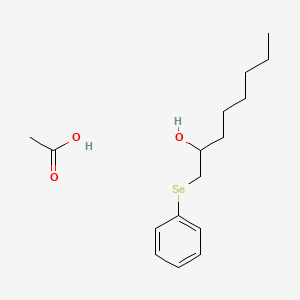
Acetic acid;1-phenylselanyloctan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1-phenylselanyloctan-2-ol is an organic compound that combines the properties of acetic acid and a phenylselanyl group attached to an octanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanyloctan-2-ol typically involves the reaction of 1-phenylselanyloctan-2-ol with acetic acid under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of 1-phenylselanyloctan-2-ol in the presence of an acid catalyst such as sulfuric acid . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;1-phenylselanyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the phenylselanyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can produce various esters or ethers .
科学研究应用
Acetic acid;1-phenylselanyloctan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds and their biological activities.
Medicine: Research into the potential therapeutic effects of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts due to its unique reactivity and stability
作用机制
The mechanism of action of acetic acid;1-phenylselanyloctan-2-ol involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-Phenylselanyl-2-propanol: Similar in structure but with a shorter carbon chain.
Phenylselanyl acetic acid: Contains a phenylselanyl group attached to acetic acid directly.
Octanol: Lacks the phenylselanyl group but shares the octanol backbone.
Uniqueness
The presence of selenium in the phenylselanyl group also adds to its uniqueness, as selenium-containing compounds are known for their biological activities and potential therapeutic benefits .
属性
CAS 编号 |
67007-28-7 |
|---|---|
分子式 |
C16H26O3Se |
分子量 |
345.3 g/mol |
IUPAC 名称 |
acetic acid;1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4) |
InChI 键 |
LJOYBRNFIXWRHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


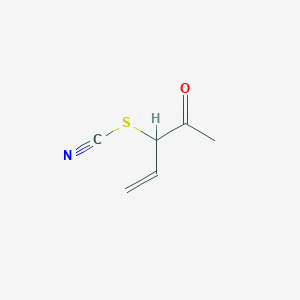
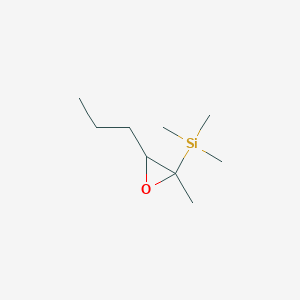
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
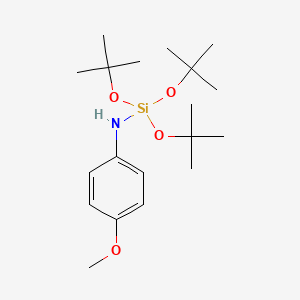
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
